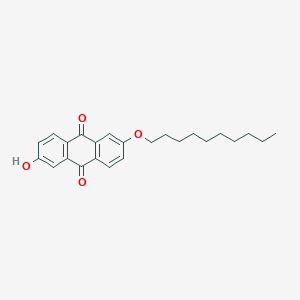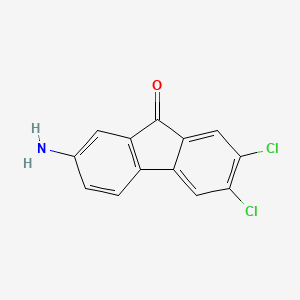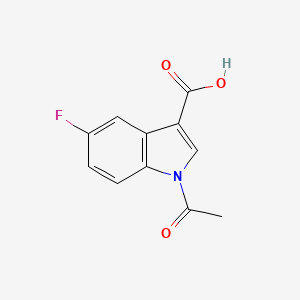![molecular formula C6H5BrN4 B13131197 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the sixth position on the triazolopyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides are commonly used for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 3-amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine derivative, while oxidation could produce a corresponding N-oxide.
Aplicaciones Científicas De Investigación
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the triazolopyrimidine ring system allow it to form specific interactions with active sites of enzymes, potentially inhibiting their activity. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine: Lacks the methyl group at the sixth position.
3-Amino-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: Has an amino group instead of a bromine atom at the third position.
3-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine: The methyl group is at the fifth position instead of the sixth.
Uniqueness
3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different biological activities compared to its analogs, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H5BrN4 |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
3-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-10-9-5(7)11(6)3-4/h2-3H,1H3 |
Clave InChI |
PPKXMHGHEDVGOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NN=C2Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


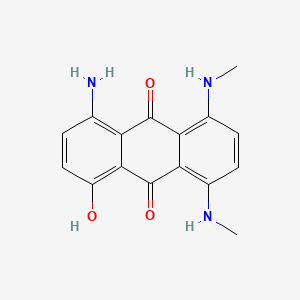
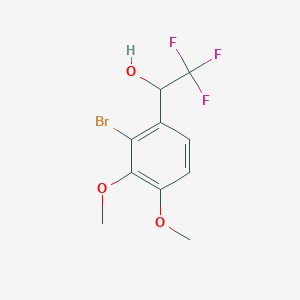
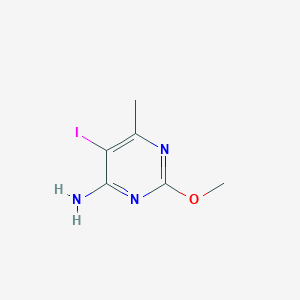
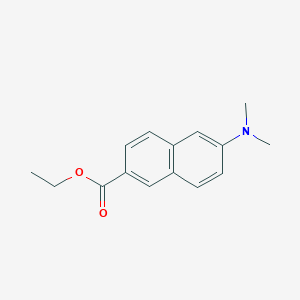
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
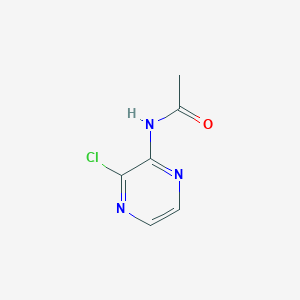
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
